molecular formula C18H19BrCl2N2O2S B2582429 1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine CAS No. 691380-93-5

1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine

Cat. No. B2582429
CAS RN: 691380-93-5
M. Wt: 478.23
InChI Key: BWGPOMSJTQDHGF-UHFFFAOYSA-N
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Description

1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine, commonly known as BDDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDDP belongs to the class of sulfonyl piperazine compounds and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of BDDP is not fully understood. However, it is believed to act as an antagonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. BDDP has also been found to inhibit the reuptake of dopamine and norepinephrine, which may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
BDDP has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce locomotor activity in animal models, indicating its potential as an antipsychotic agent. BDDP has also been found to exhibit anticonvulsant and analgesic effects in animal models. In addition, BDDP has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using BDDP in lab experiments is its wide range of biological activities. This makes it a promising compound for use in various fields of research. However, one of the limitations of using BDDP is its relatively low potency compared to other compounds with similar biological activities. This may make it less suitable for use in certain types of experiments.

Future Directions

There are several future directions for research on BDDP. One area of research is the development of more potent analogs of BDDP that exhibit similar biological activities. Another area of research is the investigation of the potential therapeutic uses of BDDP in various diseases and conditions. Finally, the development of new methods for the synthesis of BDDP and related compounds may also be an area of future research.

Synthesis Methods

The synthesis of BDDP involves the reaction of 2-bromo-4,5-dimethylbenzenesulfonyl chloride with 3,4-dichlorophenylpiperazine in the presence of a base such as triethylamine. The reaction yields BDDP as a white solid with a melting point of 248-252°C.

Scientific Research Applications

BDDP has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities that make it a promising compound for use in various fields of research. BDDP has been studied for its potential as an antipsychotic, anticonvulsant, and analgesic agent. It has also been studied for its potential as a treatment for Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-(2-bromo-4,5-dimethylphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrCl2N2O2S/c1-12-9-15(19)18(10-13(12)2)26(24,25)23-7-5-22(6-8-23)14-3-4-16(20)17(21)11-14/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGPOMSJTQDHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrCl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine

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